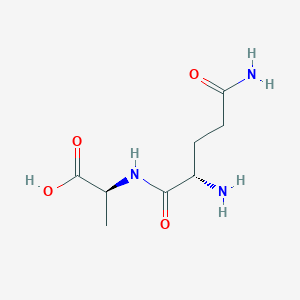

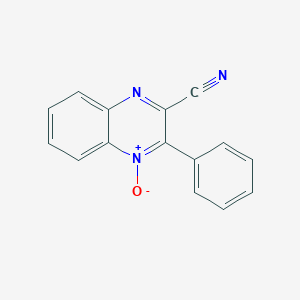

2-(Phenylsulfinyl)Acetamidoxime

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the electrochemical oxidation of 2-acetamidophenol to produce bis(arylsulfonyl)acetamidophenol derivatives. This process involves the use of arylsulfinic acids and ortho-benzoquinoneimine as a Michael acceptor in addition reactions. Similarly, paper outlines the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides through a multi-step process starting from benzoic acid. Paper details the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives using benzenesulfonyl chloride and 1-aminopiperidine. These methods provide insight into the potential synthesis routes that could be applied to 2-(Phenylsulfinyl)Acetamidoxime.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is explored in paper , where spectroscopic and theoretical studies are conducted on N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides. The study reveals the existence of cis and gauche conformers, with the cis conformer being more stable due to strong intramolecular interactions. X-ray crystal analysis is used to determine the solid-state conformation of these compounds. Paper investigates the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, providing additional data on the structural preferences of similar molecules.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is not extensively covered in the provided papers. However, paper does mention the use of electrochemically generated ortho-benzoquinoneimine in addition reactions, which is a type of chemical reaction that could be relevant to 2-(Phenylsulfinyl)Acetamidoxime.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are discussed in several papers. Paper evaluates the electronic properties and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide in different solvents using computational methods. The study includes an analysis of electron localization functions and intermolecular interactions. Paper uses the dipole moment method and quantum chemical calculations to study the polarity and structure of certain acetamide derivatives, which can provide insights into their physical properties.

Relevant Case Studies

While the papers do not provide direct case studies on 2-(Phenylsulfinyl)Acetamidoxime, they do offer case studies on related compounds. For example, paper screens synthesized acetamide derivatives for antimicrobial and hemolytic activity, with some compounds showing promising results. Paper evaluates the synthesized N-substituted acetamide derivatives for enzyme inhibition activities, providing a potential application area for these compounds.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Chemical Synthesis

-

Scientific Field: Proteomics Research

-

Scientific Field: Chromatography

- Application : “2-(Phenylsulfinyl)Acetamidoxime” has been used in thin-layer chromatography enantioseparations .

- Results or Outcomes : The use of “2-(Phenylsulfinyl)Acetamidoxime” in this context achieved high resolution values (α = 2.03, R S = 1.6), indicating a significant and positive effect of the acetamidoxime moiety on the enantioresolution .

-

Scientific Field: Early Discovery Research

-

Scientific Field: Proteomics Research

-

Scientific Field: Early Discovery Research

-

Scientific Field: Proteomics Research

Safety And Hazards

Eigenschaften

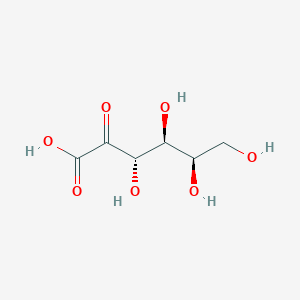

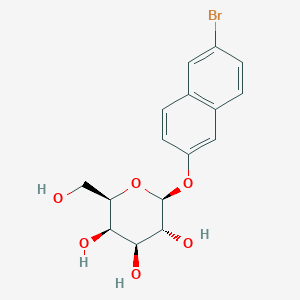

IUPAC Name |

2-(benzenesulfinyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKYGAOWCSLWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfinyl)Acetamidoxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.